methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
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Overview
Description
Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that features a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. One common approach is to start with the chromenylidene core, which can be synthesized through a condensation reaction involving salicylaldehyde and a suitable ketone. The pyridinyl carbamoyl group can be introduced via an amide coupling reaction using pyridine-2-carboxylic acid and an appropriate amine. The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The chromenylidene core can be oxidized to form quinone derivatives.
Reduction: The pyridinyl carbamoyl group can be reduced to form corresponding amines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenylidene core.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate involves its interaction with specific molecular targets. The chromenylidene core can intercalate with DNA, disrupting its function and leading to cell death. The pyridinyl carbamoyl group can inhibit enzymes involved in inflammation and cancer progression by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate: Unique due to its combination of chromenylidene and pyridinyl carbamoyl groups.
Pyridin-2-yl carbamoyl derivatives: Similar in structure but lack the chromenylidene core.
Chromen-2-ylidene derivatives: Similar in structure but lack the pyridinyl carbamoyl group.
Uniqueness
The uniqueness of methyl 3-{[(2Z)-3-[(pyridin-2-yl)carbamoyl]-2H-chromen-2-ylidene]amino}benzoate lies in its dual functional groups, which confer both DNA intercalation and enzyme inhibition properties, making it a versatile compound for various applications.
Biological Activity
Methyl 3-{[(2Z)-3-(pyridin-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Molecular Characteristics
Property | Value |
---|---|
Molecular Formula | C23H17N3O4 |
Molecular Weight | 399.4 g/mol |
IUPAC Name | methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
InChI Key | HUUXPOPHORJUOF-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4 |
This compound features a chromenylidene core linked to a pyridinyl carbamoyl group and a benzoate ester, which contributes to its unique biological properties.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:
- DNA Intercalation : The chromenylidene core can intercalate with DNA, disrupting its function and leading to apoptosis in cancer cells.
- Enzyme Inhibition : The pyridinyl carbamoyl group has been shown to inhibit various enzymes involved in inflammation and cancer progression by binding to their active sites .
Anticancer Properties
Research has indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, studies on benzothiazole derivatives have shown that the incorporation of a pyridine moiety can enhance anticancer effects through mechanisms such as procaspase-3 activation . This suggests that this compound may also induce apoptosis in cancer cells via similar pathways.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound is being explored for its anti-inflammatory potential. The ability of the pyridinyl carbamoyl group to inhibit inflammatory enzymes positions it as a candidate for further research in treating inflammatory diseases .
In Vitro Studies
Recent studies have evaluated the in vitro efficacy of this compound against various cancer cell lines:
- Cell Lines Tested : U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 non-expressing).
- Findings : Compounds structurally related to this benzoate exhibited significant cytotoxicity, with mechanisms involving apoptosis through caspase activation .
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the presence of both the chromenylidene and pyridinyl carbamoyl groups is crucial for enhancing biological activity. Modifications to these groups could lead to derivatives with improved potency or selectivity against specific cancer types .
Properties
Molecular Formula |
C23H17N3O4 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
methyl 3-[[3-(pyridin-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C23H17N3O4/c1-29-23(28)16-8-6-9-17(13-16)25-22-18(14-15-7-2-3-10-19(15)30-22)21(27)26-20-11-4-5-12-24-20/h2-14H,1H3,(H,24,26,27) |
InChI Key |
HUUXPOPHORJUOF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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